7-Bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole
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Overview
Description
7-Bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by its bromine, chlorine, and methyl substitutions, is of interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methyl-2,3-dihydro-1H-indole.
Bromination: The bromination of the indole derivative is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring or its substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new indole derivative with a different substituent replacing the bromine atom.
Chemistry:
Synthesis of Complex Molecules: this compound serves as a building block for the synthesis of more complex indole derivatives used in pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: Indole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Cancer Research: Some indole derivatives are being investigated for their anticancer properties, making this compound a candidate for further exploration in cancer therapeutics.
Industry:
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole depends on its specific application:
Comparison with Similar Compounds
- 7-Bromoindole
- 4-Chloroindole
- 5-Methylindole
- 2,3-Dihydro-1H-indole
Comparison:
- Unique Substituent Pattern: The combination of bromine, chlorine, and methyl groups in 7-Bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole provides unique chemical properties compared to its analogs.
- Reactivity: The presence of multiple substituents can influence the compound’s reactivity and the types of reactions it can undergo.
- Biological Activity: The specific pattern of substitutions may enhance or reduce its biological activity compared to other indole derivatives .
Biological Activity
7-Bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, characterized by a bicyclic structure that includes both a benzene ring and a nitrogen-containing five-membered ring. Its unique molecular structure, which includes bromine and chlorine substituents, significantly influences its biological activity and potential therapeutic applications. This article explores the biological activities of this compound, including its effects on various biological pathways, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C9H8BrClN
- Molecular Weight : 232.53 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in relation to:
- Antimicrobial Properties : The compound has been shown to have significant antibacterial and antifungal activities. Studies report its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains.
- Anti-inflammatory Effects : The halogen substituents enhance its binding affinity to specific molecular targets involved in inflammatory pathways.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of key signaling pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms increases the compound's lipophilicity and enhances its interaction with biological membranes, facilitating better penetration into cells. This interaction can lead to modulation of various cellular pathways involved in inflammation and cancer progression.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 mg/mL against E. coli to 0.039 mg/mL against C. albicans, demonstrating strong inhibition against both bacterial and fungal strains .
Pathogen | MIC (mg/mL) |
---|---|
E. coli | 0.0048 |
Bacillus mycoides | 0.0098 |
Candida albicans | 0.039 |
Anti-inflammatory Effects
Research has indicated that the compound may modulate inflammatory responses by inhibiting specific pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in therapeutic applications .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . The compound's mechanism involves the disruption of key signaling pathways associated with cell survival and proliferation.
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
- Cancer Therapy : Investigated for its role in targeted cancer therapies due to its ability to modulate key signaling pathways.
- Anti-inflammatory Drugs : Potential development of new anti-inflammatory medications targeting chronic inflammatory diseases.
Properties
Molecular Formula |
C9H9BrClN |
---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
7-bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9BrClN/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h4,12H,2-3H2,1H3 |
InChI Key |
YVJNFLBERHCIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1Cl)CCN2)Br |
Origin of Product |
United States |
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